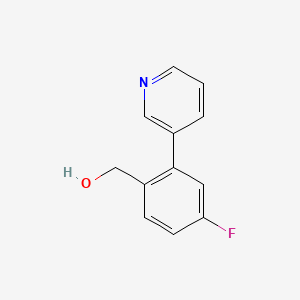

(4-Fluoro-2-(pyridin-3-yl)phenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10FNO |

|---|---|

Molecular Weight |

203.21 g/mol |

IUPAC Name |

(4-fluoro-2-pyridin-3-ylphenyl)methanol |

InChI |

InChI=1S/C12H10FNO/c13-11-4-3-10(8-15)12(6-11)9-2-1-5-14-7-9/h1-7,15H,8H2 |

InChI Key |

AQNXVQKDNSVTRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC(=C2)F)CO |

Origin of Product |

United States |

Foundational & Exploratory

(4-Fluoro-2-(pyridin-3-yl)phenyl)methanol chemical properties

The following technical guide provides an in-depth analysis of (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol , a specialized biaryl building block used in medicinal chemistry.

Chemical Class: Fluorinated Biaryl Benzyl Alcohol Application Domain: Kinase Inhibitors, GPCR Ligands, Fragment-Based Drug Discovery (FBDD)

Executive Summary

(4-Fluoro-2-(pyridin-3-yl)phenyl)methanol is a high-value pharmacophore scaffold characterized by a biaryl orthogonal twist and a reactive benzylic alcohol handle . This molecule serves as a critical intermediate for synthesizing "privileged structures" in drug discovery. The 3-pyridyl moiety provides a hydrogen bond acceptor vector, while the 4-fluoro substituent modulates metabolic stability and lipophilicity without introducing significant steric bulk.

This guide details the physicochemical profile, validated synthetic routes, and reactivity patterns required to utilize this compound effectively in lead optimization.

Structural & Physicochemical Architecture

Molecular Identity

-

IUPAC Name: (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol

-

Molecular Formula: C₁₂H₁₀FNO

-

Molecular Weight: 203.21 g/mol

-

SMILES: OCC1=C(C2=CN=CC=C2)C=C(F)C=C1

Property Profile

The compound exhibits dual behavior: the pyridine ring confers basicity and water solubility at low pH, while the fluorophenyl ring drives lipophilic interactions.

| Property | Value (Predicted/Exp) | Significance in Drug Design |

| LogP (Octanol/Water) | ~1.8 – 2.1 | Ideal range for oral bioavailability and membrane permeability. |

| pKa (Basic) | ~5.2 (Pyridine N) | Protonatable at physiological pH (lysosome trapping potential). |

| pKa (Acidic) | ~15 (Benzyl OH) | Non-ionizable under physiological conditions; acts as H-bond donor/acceptor. |

| Topological Polar Surface Area (TPSA) | ~33 Ų | High CNS penetration potential (TPSA < 90 Ų). |

| Rotatable Bonds | 2 | 1 (Biaryl axis) + 1 (Benzylic C-O). Limited conformational entropy. |

Structural Dynamics (The "Ortho Effect")

The 2-position substitution (ortho to the methanol) forces the pyridine and phenyl rings out of planarity. This biaryl twist (typically 30–60°) is crucial for:

-

Solubility: Disrupts crystal packing energy, improving solubility compared to planar analogs.

-

Selectivity: The non-planar shape fits into specific hydrophobic pockets (e.g., ATP-binding sites of kinases) where flat molecules might bind promiscuously.

Synthetic Methodology

The most robust route to this scaffold is a Suzuki-Miyaura Cross-Coupling followed by optional reduction.

Validated Synthesis Protocol (Suzuki Route)

Objective: Couple 3-pyridylboronic acid with a 2-bromo-4-fluorobenzyl alcohol precursor.

Reagents:

-

Substrate A: (2-Bromo-4-fluorophenyl)methanol (CAS: 220227-29-2)

-

Substrate B: Pyridin-3-ylboronic acid (CAS: 1692-25-7)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.5 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

-

Degassing: Charge reaction vessel with Substrate A (1.0 eq), Substrate B (1.2 eq), and Base. Purge with Argon/Nitrogen for 15 mins.

-

Catalysis: Add Pd catalyst under positive inert gas pressure.

-

Reaction: Add degassed solvent mixture. Heat to 90°C for 4–12 hours. Monitor by LC-MS (Look for M+H = 204.2).

-

Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

-

Purification: Flash chromatography (DCM/MeOH gradient). The pyridine nitrogen may cause tailing; add 1% Et₃N to the eluent if necessary.

Visualized Synthesis Pathway

The following diagram illustrates the convergent synthesis and potential side-reaction (Protodeboronation) risks.

Figure 1: Suzuki-Miyaura coupling strategy. Note: Degassing is critical to prevent homocoupling of the boronic acid.

Reactivity & Derivatization

The benzylic alcohol is the primary "handle" for further elaboration. The pyridine ring remains stable under standard nucleophilic substitution conditions but requires care during oxidation.

Functional Group Transformations

| Transformation | Reagents | Product Outcome | Notes |

| Chlorination | SOCl₂, DCM, 0°C | Benzyl Chloride | Use HCl salt form or free base carefully. The pyridine N may act as an internal base/catalyst. |

| Bromination | PBr₃ or CBr₄/PPh₃ | Benzyl Bromide | Highly reactive electrophile for alkylating amines or thiols. |

| Oxidation | MnO₂ (active) or Dess-Martin | Benzaldehyde | MnO₂ is preferred to avoid over-oxidation and handle the basic pyridine moiety. |

| Etherification | NaH, Alkyl Halide | Benzyl Ether | Standard Williamson ether synthesis. |

Reactivity Logic Map

Figure 2: Divergent reactivity profile. The benzyl halide pathway is the most common route for attaching this scaffold to drug cores.

Medicinal Chemistry Applications

Bioisosterism & Design

-

Metabolic Blocking: The Fluorine at C4 (para to the benzylic position) blocks metabolic hydroxylation (Phase I metabolism), significantly extending the half-life compared to the non-fluorinated analog.

-

Interaction Vectors:

-

Pyridine N: Accepts H-bonds (e.g., from backbone NH in kinase hinge regions).

-

Benzyl OH: Donates/Accepts H-bonds or serves as a linker.

-

Fluorine: Weak H-bond acceptor; increases lipophilicity (

LogP +0.14 vs H).

-

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Store under inert atmosphere (Argon) at 2–8°C. Pyridine derivatives can be hygroscopic.

References

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Fluorine in Med Chem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

-

Biaryl Synthesis Protocols: Organic Syntheses, Coll. Vol. 10, p.130 (2004); Vol. 75, p.53 (1998). (General protocols for Suzuki coupling of halobenzyl alcohols). Link

-

PubChem Compound Summary: 2-(Trifluoromethyl)pyridin-3-yl]methanol (Analogous reactivity data). Link

Strategic Synthesis of (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol

A Modular Technical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Rationale

The synthesis of (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol represents a classic challenge in modern medicinal chemistry: constructing a biaryl scaffold containing a basic nitrogen heterocycle (pyridine) and an electron-withdrawing halogen (fluorine). This motif is a high-value intermediate, frequently serving as a precursor for P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors where the benzylic alcohol functions as a handle for etherification or amination.

The Core Challenge: The primary synthetic obstacle is the Suzuki-Miyaura cross-coupling involving a pyridine ring. Pyridyl boronic acids are notoriously prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions. Furthermore, the pyridine nitrogen can coordinate to Palladium (Pd), poisoning the catalyst and stalling the catalytic cycle.

The Solution: This guide prioritizes a "Carbonyl-First" approach . Instead of coupling the alcohol directly, we utilize the corresponding benzaldehyde. This route offers superior purification profiles and avoids the need for hydroxyl protection strategies.

Retrosynthetic Analysis

The most logical disconnection occurs at the biaryl bond. We trace the target alcohol back to its aldehyde precursor, which is assembled via a Suzuki coupling of commercially available starting materials.

Figure 1: Retrosynthetic disconnection showing the "Carbonyl-First" strategy.

Critical Reaction Parameters & Optimization

Before executing the protocol, researchers must understand the variable parameters that dictate success for pyridyl couplings.

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM | The bidentate ferrocenyl ligand (dppf) creates a large bite angle, stabilizing the Pd center and preventing displacement by the pyridine nitrogen [1]. |

| Base | K₂CO₃ or K₃PO₄ | Strong enough to activate the boronic acid, but mild enough to minimize base-catalyzed protodeboronation compared to hydroxides [2]. |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Aqueous component is essential for the transmetallation step; Dioxane provides high solubility for organic intermediates at reflux. |

| Boron Source | Pinacol Ester (Optional) | If the free boronic acid yields low conversion, switch to the pinacol ester (3-pyridyl-Bpin), which releases the active species more slowly, reducing decomposition [3]. |

Step-by-Step Experimental Protocols

Phase 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 4-Fluoro-2-(pyridin-3-yl)benzaldehyde.

Reagents:

-

2-Bromo-4-fluorobenzaldehyde (1.0 equiv)

-

3-Pyridinylboronic acid (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Protocol:

-

Degassing (Crucial): In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.

-

Charging: Add the aryl bromide, boronic acid, and K₂CO₃ to the reaction vessel.

-

Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM last. Seal the vessel immediately under inert atmosphere.

-

Reaction: Heat to 85–90°C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The aldehyde spot should be UV active and distinct from the starting bromide.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1).

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂).

-

Gradient: 0% → 40% EtOAc in Hexanes.

-

Yield Expectation: 75–85%.

-

Phase 2: Aldehyde Reduction

Objective: Conversion to (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol.

Reagents:

-

4-Fluoro-2-(pyridin-3-yl)benzaldehyde (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (1.1 equiv)

-

Solvent: Methanol (anhydrous preferred)

Protocol:

-

Dissolution: Dissolve the isolated aldehyde in Methanol (0.2 M concentration) and cool to 0°C (ice bath).

-

Addition: Add NaBH₄ portion-wise over 5 minutes. Caution: Hydrogen gas evolution.

-

Stirring: Allow the reaction to warm to room temperature and stir for 30–60 minutes.

-

Quench: Carefully add saturated NH₄Cl solution or 1M HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic (pH 5-6).

-

Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with DCM or EtOAc.

-

Isolation: The product is often pure enough after workup. If necessary, recrystallize from Hexanes/EtOAc or pass through a short silica plug.

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the catalytic cycle and potential failure points (red nodes) to watch for.

Figure 2: Catalytic cycle of the Suzuki coupling highlighting specific risks for pyridine substrates.

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

| Low Conversion (Start Material remains) | Catalyst Poisoning | Switch catalyst to Pd₂(dba)₃ / XPhos or increase catalyst loading to 5 mol%. |

| Deborylated Pyridine detected | Protodeboronation | Lower reaction temperature to 70°C; Switch base to K₃PO₄ ; Use 3-pyridyl MIDA boronate (slow release) [4]. |

| Black Precipitate (Palladium Black) | Catalyst Decomposition | Ensure rigorous degassing; Add more ligand (e.g., PPh₃) to stabilize Pd species. |

Safety & Handling (E-E-A-T)

-

Palladium Waste: All Pd-contaminated waste must be segregated into heavy metal waste streams.

-

Pyridine Toxicity: Pyridine derivatives can be toxic and malodorous. All weighing and reactions must be performed in a fume hood.

-

Borohydride: NaBH₄ releases flammable hydrogen gas upon contact with acid or water. Ensure proper ventilation during the quench step.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Aryl Bonds. Journal of the American Chemical Society. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Link

-

Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Used for Suzuki-Miyaura Coupling.[3] Journal of the American Chemical Society. Link

Sources

Technical Guide: (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol

The following technical guide details the chemical identity, synthesis, and application of (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol , a specialized biaryl building block used in medicinal chemistry.

Executive Summary & Chemical Identity

(4-Fluoro-2-(pyridin-3-yl)phenyl)methanol is a biaryl scaffold characterized by a benzyl alcohol core substituted with a fluorine atom at the 4-position and a pyridine ring at the 2-position (ortho). This structural motif is highly valued in drug discovery, particularly for kinase inhibitors and GPCR ligands , where the biaryl axis controls atropisomerism or conformational lock, and the pyridine nitrogen serves as a critical hydrogen bond acceptor.

Chemical Identity Table

| Property | Detail |

| Chemical Name | (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol |

| Common Synonyms | 4-Fluoro-2-(3-pyridyl)benzyl alcohol; 2-(Pyridin-3-yl)-4-fluorobenzenemethanol |

| CAS Number | Not widely indexed in public registries; typically synthesized de novo.[1] |

| Molecular Formula | C₁₂H₁₀FNO |

| Molecular Weight | 203.21 g/mol |

| SMILES | OCC1=C(C2=CN=CC=C2)C=C(F)C=C1 |

| InChI Key | Calculated:InChI=1S/C12H10FNO/c13-10-5-6-11(9(7-15)8-10)12-4-2-1-3-14-12/h1-6,15H,7H2 |

Synthetic Methodology

The synthesis of (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol is most reliably achieved via a Suzuki-Miyaura cross-coupling reaction. This pathway ensures regioselectivity and high yields by coupling a boronic acid derivative with an aryl halide.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Couple (2-bromo-4-fluorophenyl)methanol with pyridin-3-ylboronic acid.

Reagents & Materials

-

Substrate A: (2-Bromo-4-fluorophenyl)methanol [CAS: 773873-50-6 or similar] (1.0 eq)

-

Substrate B: Pyridin-3-ylboronic acid [CAS: 1692-25-7] (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄

-

Base: Potassium Carbonate (K₂CO₃) (3.0 eq) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow

-

Preparation: In a nitrogen-purged reaction vessel, dissolve Substrate A (1.0 eq) and Substrate B (1.2 eq) in degassed 1,4-dioxane.

-

Activation: Add the base (K₂CO₃, 3.0 eq) dissolved in a minimal amount of water.

-

Catalysis: Add the Palladium catalyst (0.05 eq) under a counter-flow of nitrogen to prevent oxidation.

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: 204.2 [M+H]⁺).

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (SiO₂; Gradient: 0–50% EtOAc in Hexanes) to yield the product as a white to off-white solid.

Synthesis Diagram (DOT)

Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl alcohol.[1]

Physicochemical Properties & Analytical Data

Understanding the physicochemical profile is crucial for predicting the compound's behavior in biological assays (solubility, permeability).

Predicted Properties

| Property | Value | Rationale |

| LogP (Octanol/Water) | ~1.9 – 2.2 | Moderate lipophilicity due to the biaryl system, balanced by the polar hydroxyl and pyridine nitrogen. |

| pKa (Basic) | ~5.2 | Attributed to the pyridine nitrogen (conjugate acid). |

| pKa (Acidic) | ~13.5 | Attributed to the benzyl alcohol hydroxyl group. |

| Topological Polar Surface Area (TPSA) | ~33 Ų | Favorable for membrane permeability (Rule of 5 compliant). |

| Solubility | Moderate | Soluble in DMSO, Methanol, DCM; sparingly soluble in water at neutral pH. |

Analytical Characterization (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyridine Ring: δ 8.65 (s, 1H, H-2'), 8.55 (d, 1H, H-6'), 7.85 (d, 1H, H-4'), 7.45 (dd, 1H, H-5').

-

Phenyl Ring: δ 7.60 (dd, 1H, H-6), 7.25 (td, 1H, H-5), 7.15 (dd, 1H, H-3).

-

Benzylic CH₂: δ 4.50 (d, 2H).

-

Hydroxyl OH: δ 5.20 (t, 1H, exchangeable).

-

-

LC-MS: Peak at m/z 204.2 [M+H]⁺.

Applications in Drug Discovery

This compound serves as a critical fragment or intermediate in the development of targeted therapies.

Kinase Inhibitor Scaffolds

The biaryl ether/amine motif is ubiquitous in kinase inhibitors (e.g., Sotorasib, Adagrasib). The pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase ATP-binding pocket.

-

Mechanism: The 2-position substitution on the phenyl ring creates a twisted conformation (atropisomerism) relative to the pyridine ring, which can be exploited to fill hydrophobic pockets in the target protein (e.g., KRAS G12C switch II pocket).

Fragment-Based Drug Design (FBDD)

As a low-molecular-weight fragment (<250 Da), this molecule is ideal for:

-

X-ray Crystallography Screening: Soaking into protein crystals to identify binding hotspots.

-

SAR Expansion: The benzyl alcohol group can be easily oxidized to an aldehyde (for reductive amination) or converted to a halide (for SNAr or alkylation), allowing rapid library generation.

Pharmacophore Logic Diagram (DOT)

Caption: Structure-Activity Relationship (SAR) map highlighting key pharmacophoric features.

Safety & Handling

While specific toxicological data may be limited for this intermediate, standard protocols for fluorinated pyridines apply.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

-

Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. (Context for biaryl pyridine scaffolds in KRAS inhibition). Link

-

PubChem Compound Summary: "Pyridin-3-ylboronic acid" (Precursor CAS: 1692-25-7). Link

-

Sigma-Aldrich Catalog: "(2-Bromo-4-fluorophenyl)methanol" (Precursor CAS: 773873-50-6). Link

Sources

Introduction: The Strategic Convergence of Pyridine and Fluorine in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Fluorinated Pyridine Compounds

The pyridine ring, a nitrogen-bearing heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of over 7,000 drug molecules of significant medicinal importance.[1] Its ability to form hydrogen bonds, act as a bioisostere for various functional groups, and its inherent chemical properties make it a "privileged scaffold" in drug design.[1][] Concurrently, the strategic incorporation of fluorine into bioactive molecules has become an indispensable tool for fine-tuning pharmacological profiles.[3] The combination of these two powerful motifs—the fluorinated pyridine—has led to a surge in the development of potent, selective, and metabolically robust therapeutic agents, with a significant number of new fluorinated heterocyclic drugs receiving FDA approval in recent years.[4][5]

This guide provides an in-depth exploration of the biological activity of fluorinated pyridine compounds. Moving beyond a simple catalog of compounds, we will dissect the fundamental physicochemical principles that govern their enhanced bioactivity, survey their application across diverse therapeutic areas, detail standardized protocols for their evaluation, and look toward future innovations in the field. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical combination in their own discovery programs.

The Physicochemical Rationale: Why Fluorine Transforms Pyridine's Bioactivity

The introduction of fluorine into a pyridine ring is not a trivial substitution; it is a strategic decision that profoundly alters the molecule's electronic and physical properties. These alterations are the direct cause of the enhanced biological performance observed in many fluorinated pyridine drugs.[6]

-

Modulation of Basicity (pKa): The pyridine nitrogen is basic, which can be a liability in drug design, leading to off-target interactions or rapid metabolism. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect.[7] This effect significantly lowers the pKa of the pyridine nitrogen, making it less basic. This reduction in basicity can decrease undesirable interactions with acidic biopolymers and improve a compound's selectivity and safety profile.[3]

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[8][9] Placing fluorine at a "metabolic soft spot" on the pyridine ring—a position susceptible to oxidative metabolism—can effectively block this pathway. This steric and electronic shielding increases the drug's half-life, improves oral bioavailability, and ensures more consistent systemic exposure.[3][10]

-

Lipophilicity and Membrane Permeability: Fluorination can have a nuanced effect on lipophilicity (LogP). While a single fluorine atom often increases lipophilicity, which can enhance membrane permeability and cell penetration, more heavily fluorinated groups like trifluoromethyl (CF3) can also improve this property.[3][10] This modulation is critical for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, particularly for agents targeting the central nervous system (CNS).[3][7]

-

Conformational Control and Binding Affinity: The introduction of fluorine can alter the conformational preferences of a molecule.[3] This can lock the compound into a "bioactive conformation"—the specific shape required to bind optimally to its protein target. Furthermore, the polarized C-F bond can engage in favorable electrostatic and dipole interactions within the protein's binding pocket, potentially increasing binding affinity and potency.[4][10] For example, the fluorinated group in Alpelisib, a PI3K inhibitor, is crucial for high-affinity binding through a hydrogen bond with a key amino acid residue (K802).[4]

Therapeutic Applications and Mechanisms of Action

The strategic advantages conferred by fluorination have made fluorinated pyridines prevalent across numerous therapeutic areas. These compounds often exhibit their activity by acting as inhibitors of key enzymes, particularly kinases, or as modulators of receptors.

Oncology

The field of oncology has been a major beneficiary of fluorinated pyridine chemistry. Many kinase inhibitors, which target the ATP-binding site of kinases involved in cancer cell signaling, incorporate this scaffold.

-

Case Study: Alpelisib (Piqray®): Approved for certain types of breast cancer, Alpelisib is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K).[4] Its structure features a trifluoro-t-butyl group on the pyridine ring. This fluorinated moiety is critical for its high metabolic stability, excellent oral bioavailability, and strong binding affinity to the PI3K active site.[4]

-

Case Study: Sotorasib (Lumakras™): This drug targets the KRAS G12C mutation, a common driver in non-small cell lung cancer. Sotorasib contains a fluorinated pyridine component that contributes to its overall efficacy and pharmacological profile.[4]

The general mechanism for such inhibitors involves the pyridine nitrogen acting as a hydrogen bond acceptor, anchoring the molecule in the hinge region of the kinase ATP-binding pocket. The fluorine atoms enhance binding through specific interactions and block metabolic degradation, leading to sustained target inhibition.

Caption: Mechanism of a fluorinated pyridine kinase inhibitor.

Central Nervous System (CNS) Disorders

-

Case Study: Lemborexant (Dayvigo®): Used for the treatment of insomnia, Lemborexant is a dual orexin receptor antagonist.[4] The molecule contains a 5-fluoropyridine moiety. During its development, screening of different fluorination patterns revealed that this specific fluorine atom was crucial for achieving high in vitro binding affinity, good solubility, and an optimal pharmacological profile.[4]

Agrochemicals

Fluorinated pyridines are also vital in modern agriculture as potent and selective pesticides and herbicides.[11][12] The trifluoromethylpyridine (TFMP) group, in particular, is a key structural ingredient in many commercial products.[12] The principles of enhanced metabolic stability and target affinity apply equally in this field, leading to more effective and environmentally stable crop protection agents. For example, the fungicide Fluopimomide is synthesized using a trifluoromethyl pyridine intermediate.[13]

Experimental Evaluation of Biological Activity

A rigorous and systematic approach is required to characterize the biological activity of newly synthesized fluorinated pyridine compounds. This typically involves a tiered screening cascade, starting with high-throughput in vitro assays and progressing to more complex in vivo models for the most promising candidates.

In Vitro Screening Workflow

The initial evaluation of a library of novel compounds follows a logical progression from broad cytotoxicity to specific target engagement.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 13. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

Spectroscopic Elucidation of (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol: A Technical Guide

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the spectroscopic data for the compound (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol. As a key heterocyclic structure, understanding its spectroscopic signature is paramount for its identification, purity assessment, and elucidation of its role in various chemical and biological systems. This document, authored from the perspective of a Senior Application Scientist, offers not just the data, but also the underlying scientific rationale for the observed spectral characteristics.

Molecular Structure and Spectroscopic Overview

(4-Fluoro-2-(pyridin-3-yl)phenyl)methanol is a bi-aryl methanol derivative featuring a fluorinated phenyl ring linked to a pyridine ring. The presence of distinct aromatic systems, a hydroxyl group, and specific substitution patterns gives rise to a unique and interpretable set of spectroscopic data. This guide will cover the analysis of its Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data.

Molecular Structure:

Caption: Molecular structure of (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol provides a wealth of information regarding the number of different types of protons and their neighboring environments. The choice of a deuterated solvent such as DMSO-d₆ or CDCl₃ is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for its exchangeable proton signal from the hydroxyl group, which can be easily identified.[1]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | dd | 1H | Pyridine H-2 |

| ~8.50 | d | 1H | Pyridine H-6 |

| ~7.80 | dt | 1H | Pyridine H-4 |

| ~7.40 | dd | 1H | Pyridine H-5 |

| ~7.30 | dd | 1H | Phenyl H-6 |

| ~7.10 | m | 2H | Phenyl H-3, H-5 |

| ~4.70 | s | 2H | -CH₂OH |

| ~2.50 | br s | 1H | -CH₂OH |

Interpretation and Rationale:

-

Pyridine Protons: The protons on the pyridine ring are expected to appear in the downfield region of the spectrum (δ 7.40-8.60 ppm) due to the electron-withdrawing effect of the nitrogen atom. The exact chemical shifts and coupling patterns will depend on their position relative to the nitrogen and the phenyl substituent. The H-2 and H-6 protons, being closest to the nitrogen, will be the most deshielded.

-

Phenyl Protons: The protons on the fluorinated phenyl ring will also be in the aromatic region (δ 7.10-7.30 ppm). The fluorine atom at the 4-position will influence the chemical shifts of the adjacent protons (H-3 and H-5) and will introduce F-H coupling, which may be observable as a doublet of doublets or a more complex multiplet.

-

Methylene and Hydroxyl Protons: The benzylic protons of the methanol group (-CH₂OH) are expected to appear as a singlet around δ 4.70 ppm. The hydroxyl proton (-OH) will likely be a broad singlet, and its chemical shift can vary depending on the concentration and solvent. In DMSO-d₆, this proton often appears as a distinct triplet if coupled to the adjacent methylene group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | Phenyl C-4 (C-F) |

| ~149-152 | Pyridine C-2, C-6 |

| ~140-145 | Phenyl C-1, C-2 |

| ~136 | Pyridine C-4 |

| ~130 (d, ³JCF ≈ 8 Hz) | Phenyl C-6 |

| ~124 | Pyridine C-5 |

| ~115 (d, ²JCF ≈ 21 Hz) | Phenyl C-3, C-5 |

| ~65 | -CH₂OH |

Interpretation and Rationale:

-

Aromatic Carbons: The carbon atoms of both the phenyl and pyridine rings will resonate in the downfield region (δ 115-162 ppm).

-

Carbon-Fluorine Coupling: The most notable feature will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom (C-4), which will appear as a doublet. Smaller two- and three-bond C-F couplings will also be observed for the other carbons in the fluorinated ring.

-

Pyridine Carbons: The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom, with C-2 and C-6 being the most deshielded.

-

Aliphatic Carbon: The carbon of the methanol group (-CH₂OH) will appear in the aliphatic region, typically around δ 65 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 217 | Molecular Ion [M]⁺ |

| 216 | [M-H]⁺ |

| 199 | [M-H₂O]⁺ |

| 186 | [M-CH₂OH]⁺ |

| 108 | [C₆H₄F]⁺ |

| 78 | [C₅H₄N]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₀FNO), which is 217.21 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways for benzylic alcohols include the loss of a water molecule (H₂O) to give a peak at [M-18], and the cleavage of the C-C bond between the phenyl ring and the methanol group, leading to the loss of the CH₂OH radical. The pyridine and fluorophenyl moieties are also expected to appear as fragment ions.

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of Fluorinated Phenyl Compounds

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into phenyl rings has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug discovery and development.[1][2] Approximately 20-25% of all approved small-molecule pharmaceuticals contain at least one fluorine atom, a testament to its profound impact on molecular properties.[3][4] This is not a random occurrence but a deliberate design strategy. The substitution of a hydrogen atom (van der Waals radius of 1.20 Å) with a fluorine atom (van der Waals radius of 1.47 Å) introduces minimal steric bulk, yet the unique electronic properties of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[5][6]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated phenyl compounds. We will dissect the fundamental physicochemical principles governed by fluorine and connect them to their tangible effects on a drug's journey through the body—from absorption and metabolism to target engagement. Moving beyond theoretical concepts, this paper provides field-proven insights, detailed experimental workflows, and illustrative case studies for researchers, scientists, and drug development professionals.

Chapter 1: The Physicochemical Foundation of Fluorine's Influence

Understanding the SAR of fluorinated phenyl compounds begins with appreciating the unique properties of the fluorine atom and the carbon-fluorine (C-F) bond.

The Dual Electronic Nature of Fluorine

The influence of fluorine on a phenyl ring is a classic example of competing electronic effects: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R).[1]

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the carbon atom to which it is attached.[5][7] This effect polarizes the C-F bond and has a cascading influence on the entire phenyl ring, generally deactivating it towards electrophilic attack.[1]

-

Resonance Effect (+R): The lone pair electrons on the fluorine atom can be donated into the aromatic π-system. This effect directs incoming electrophiles to the ortho and para positions.[1]

The dominance of the inductive effect is a key principle in designing fluorinated phenyl compounds.[1] This electronic pull is responsible for many of the desirable changes in a molecule's properties.

Caption: Duality of fluorine's electronic effects on a phenyl ring.

Modulation of Acidity and Basicity (pKa)

The strong inductive effect of fluorine can significantly alter the pKa of nearby functional groups. Placing a fluorine atom on a phenyl ring makes an attached phenolic hydroxyl group more acidic (lowers its pKa) by stabilizing the resulting phenoxide anion.[1][8] Conversely, it makes a nearby aniline nitrogen less basic (lowers the pKa of its conjugate acid) by withdrawing electron density and making the lone pair less available for protonation.[1] This modulation is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to bind to its target.[5]

| Compound | Functional Group | pKa | Rationale for Change |

| Phenol | Acidic (OH) | 9.95 | Baseline |

| 4-Fluorophenol | Acidic (OH) | 9.28 | Inductive withdrawal by F stabilizes the phenoxide conjugate base.[1][9] |

| Aniline | Basic (NH2) | 4.63 (pKa of conjugate acid) | Baseline |

| 4-Fluoroaniline | Basic (NH2) | 4.14 (pKa of conjugate acid) | Inductive withdrawal by F reduces the availability of the nitrogen lone pair for protonation.[1] |

Table 1: The effect of para-fluorine substitution on the pKa of phenol and the conjugate acid of aniline.

Impact on Lipophilicity

Lipophilicity, often measured as logP or logD, is a crucial parameter for drug absorption and distribution. While the C-F bond is more polar than a C-H bond, the overall effect of substituting hydrogen with fluorine on a phenyl ring is typically an increase in lipophilicity.[5][10] This can enhance a molecule's ability to cross cell membranes and penetrate tissues, including the blood-brain barrier.[11][12] However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity, requiring a careful balance.[5][11]

The Carbon-Fluorine Bond: A Pillar of Stability

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond.[7][13] This inherent strength makes the C-F bond highly resistant to metabolic cleavage, a property that is extensively exploited in drug design.[5][6]

Chapter 2: Enhancing Pharmacokinetics (ADME) through Phenyl Fluorination

The primary rationale for introducing fluorine into drug candidates is often to improve their pharmacokinetic profile, specifically their metabolic stability.[5][6]

Blocking Metabolic Hotspots

The majority of oxidative drug metabolism is carried out by the cytochrome P450 (CYP) family of enzymes in the liver.[13][14] A common metabolic pathway for phenyl-containing compounds is aromatic hydroxylation. By replacing a hydrogen atom at a metabolically labile position (a "soft spot") with a fluorine atom, medicinal chemists can effectively block this pathway.[1][7] The strength of the C-F bond makes it resistant to the hydrogen atom abstraction or epoxidation mechanisms employed by CYP enzymes.[13]

A classic example is the development of the COX-2 inhibitor Celecoxib. An early fluorinated lead compound had an unacceptably long half-life. Replacing the metabolically stable para-fluorophenyl group with a para-methylphenyl group introduced a site for oxidative metabolism, reducing the half-life in rats from 220 hours to a more favorable 3.5 hours.[5] This case highlights how fluorine can be used to strategically control metabolic fate.

Caption: Fluorine's role in blocking CYP450-mediated metabolic oxidation.

Improving Absorption and Distribution

As discussed, fluorination generally increases lipophilicity, which can improve passive diffusion across biological membranes, a key factor for oral bioavailability.[11] For drugs targeting the central nervous system (CNS), increasing lipophilicity via fluorination can enhance penetration across the blood-brain barrier.[11] The antidepressant Fluoxetine, with its para-trifluoromethylphenyl group, is a prime example where this strategy contributed to its efficacy.[11]

Chapter 3: Tailoring Pharmacodynamics (Target Binding) with Fluorine

Beyond pharmacokinetics, fluorine substitution on a phenyl ring can directly and indirectly enhance a drug's interaction with its biological target.

Conformational Control

The introduction of fluorine can influence the conformational preferences of a molecule. The strong dipole of the C-F bond can lead to electrostatic interactions (attraction or repulsion) with other parts of the molecule, favoring a specific three-dimensional shape.[5] This "conformational locking" can pre-organize the drug into a bioactive conformation that fits more snugly into the target's binding pocket, thereby increasing binding affinity and potency.[11]

Direct Interactions within the Binding Site

The polarized C-F bond can participate in a range of non-covalent interactions with protein residues:

-

Dipole-Dipole Interactions: The C-F dipole can align favorably with polar groups in the protein.[5]

-

Hydrogen Bonds: While controversial, the organic fluorine atom can act as a weak hydrogen bond acceptor.

-

Hydrophobic Interactions: Fluorinated phenyl rings can form favorable interactions with hydrophobic pockets in a protein, as seen with statins like Atorvastatin, where the 4-fluorophenyl group is a structural requirement for activity.[7]

Chapter 4: Case Studies: Fluorinated Phenyl Compounds in Action

The theoretical benefits of fluorination are best illustrated through successful, marketed drugs.

| Drug Class | Example Drug(s) | Role of Fluorinated Phenyl Group |

| Statins | Atorvastatin, Rosuvastatin | The 4-fluorophenyl group is a key structural motif required for potent inhibition of HMG-CoA reductase.[7] |

| Antifungals | Fluconazole | Contains two difluorophenyl groups that contribute to its metabolic stability and broad-spectrum activity. |

| Antidepressants (SSRIs) | Fluoxetine, Fluvoxamine | The trifluoromethylphenyl group increases lipophilicity, aiding CNS penetration and contributing to metabolic resistance.[11] |

| Fluoroquinolone Antibiotics | Ciprofloxacin, Levofloxacin | The fluorine atom at the C-6 position enhances DNA gyrase binding affinity and increases cell penetration.[5][11] |

| Kinase Inhibitors | Ibrutinib | A 4-fluorophenoxy substituent enhances binding within the hydrophobic pocket of Bruton's tyrosine kinase (BTK) and improves pharmacokinetics.[11] |

Table 2: Prominent examples of drugs where a fluorinated phenyl group is critical to the structure-activity relationship.

Chapter 5: Experimental & Computational Workflows for SAR Studies

A robust SAR investigation of fluorinated phenyl compounds integrates synthesis, physicochemical characterization, biological testing, and computational analysis.

Experimental Protocol: Electrophilic Fluorination of an Aromatic Compound

This protocol describes a general method for introducing a fluorine atom onto an activated phenyl ring using a modern electrophilic fluorinating agent.

Objective: To synthesize a fluoroaromatic compound to serve as a key intermediate in an SAR study.

Causality: We use Selectfluor™ because it is a powerful, yet relatively safe and easy-to-handle, electrophilic fluorinating agent. Anhydrous acetonitrile is chosen as the solvent to prevent the reaction of Selectfluor™ with water. The reaction is run under an inert atmosphere to exclude moisture, which could quench the reaction.

Materials:

-

Aromatic substrate (e.g., a phenol or aniline derivative)

-

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[1]

-

Acetonitrile (anhydrous)[1]

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen or argon atmosphere.

-

Dissolution: Add the aromatic substrate (1.0 eq) to the flask and dissolve it in anhydrous acetonitrile.

-

Reagent Addition: Add Selectfluor™ (1.1 eq) to the solution in one portion at room temperature.

-

Reaction: Stir the reaction mixture at room temperature (or with gentle heating, e.g., 50-80 °C, if required) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the starting material is consumed, cool the reaction to room temperature and quench by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual water and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure fluorinated phenyl compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Key Analytical Technique: ¹⁹F NMR Spectroscopy

¹⁹F NMR is an indispensable tool in this field. Since the ¹⁹F isotope is 100% naturally abundant and has a spin of ½, it provides a clean, sensitive signal with a wide chemical shift range, making it highly sensitive to the local electronic environment. It is used to confirm the successful incorporation of fluorine and to assign its regiochemistry.[15][16]

Computational Workflow for SAR Rationalization

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the properties of fluorinated compounds.

Caption: Integrated computational and experimental workflow for SAR studies.

Rationale: This iterative cycle allows researchers to build predictive models. For instance, DFT calculations can reliably predict ¹⁹F NMR chemical shifts, which helps in confirming the structure of synthesized compounds.[15][16] Electrostatic potential maps can visualize the electron distribution changes upon fluorination, helping to rationalize observed effects on pKa and binding interactions.

Conclusion and Future Perspectives

The strategic placement of fluorine on a phenyl ring is a powerful and validated strategy in drug discovery. Its ability to simultaneously modulate metabolic stability, physicochemical properties, and target binding affinity provides an unparalleled tool for optimizing lead compounds.[5][11] By understanding the fundamental principles of fluorine's electronic effects, medicinal chemists can rationally design molecules with improved drug-like properties. The synergy between modern synthetic fluorination methods, advanced analytical techniques like ¹⁹F NMR, and predictive computational models will continue to drive the development of novel, safer, and more effective therapeutics built upon the fluorinated phenyl scaffold.

References

- Shah, P. & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23:3, 1-19.

- Wehbe, M., et al. (2024).

- Javed, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4066.

- Kumar, A. & Singh, R. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

- BenchChem. (2025).

- Scott, D. A. & Dalvie, D. K. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.

- Scott, D. A. & Dalvie, D. K. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Di, L. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges.

- RSC Publishing. (2017). Effect of fluorine substitution and position on phenylene spacer in carbazole based organic sensitizers for dye sensitized solar cells. Physical Chemistry Chemical Physics.

- Linclau, B., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3072-3078.

- Linclau, B., et al. (2018).

- Müller, K., Faeh, C., & Diederich, F. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(13), 3709-3724.

- Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427.

- Wehbe, M., et al. (2024).

- Ballatore, C., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of fluorine substitution and position on phenylene spacer in carbazole based organic sensitizers for dye sensitized solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. afit.edu [afit.edu]

- 10. books.rsc.org [books.rsc.org]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. mdpi.com [mdpi.com]

- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Illuminating Asymmetric Pathways: A Comprehensive Guide to the Synthesis of Chiral Phenyl(pyridin-2-yl)methanol Derivatives

Introduction: The Significance of Chiral Phenyl(pyridin-2-yl)methanol Scaffolds

Chiral phenyl(pyridin-2-yl)methanol and its derivatives represent a class of privileged structural motifs in medicinal chemistry and materials science. Their presence in numerous pharmacologically active compounds underscores their importance in drug discovery. These molecules are key building blocks for a range of therapeutics, including antihistamines and selective estrogen receptor modulators. The specific stereochemistry of the hydroxyl-bearing carbon is often crucial for biological activity, making the development of efficient and highly enantioselective synthetic methods a paramount objective for researchers in both academic and industrial settings.

This comprehensive guide provides an in-depth exploration of the primary strategies for the asymmetric synthesis of chiral phenyl(pyridin-2-yl)methanol derivatives. We will delve into the mechanistic intricacies and practical applications of three powerful techniques: asymmetric transfer hydrogenation (ATH), asymmetric hydrogenation (AH), and chemoenzymatic reduction. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of these transformative reactions.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically enriched phenyl(pyridin-2-yl)methanol derivatives is predominantly achieved through the asymmetric reduction of the corresponding prochiral ketone, phenyl(pyridin-2-yl)methanone (also known as 2-benzoylpyridine), and its substituted analogues. The choice of synthetic strategy often depends on factors such as substrate scope, desired enantioselectivity, scalability, and the availability of specialized equipment.

Figure 1. Logical workflow for the synthesis and analysis of chiral phenyl(pyridin-2-yl)methanol derivatives.

Asymmetric Transfer Hydrogenation (ATH): A Practical and Versatile Approach

Asymmetric transfer hydrogenation has emerged as a highly practical and widely adopted method for the synthesis of chiral alcohols. This technique utilizes a stable and easily handled hydrogen donor, typically an isopropanol/base mixture or a formic acid/triethylamine azeotrope, in conjunction with a chiral transition metal catalyst. The pioneering work of Noyori and co-workers in developing ruthenium(II) catalysts with chiral diamine ligands has been particularly influential in this field.

The Causality Behind Experimental Choices in ATH

The success of an ATH reaction hinges on the precise interplay between the catalyst, the hydrogen donor, and the substrate.

-

The Catalyst: The most effective catalysts for the ATH of pyridyl ketones are typically half-sandwich ruthenium(II) complexes bearing a chiral N-tosylated diamine ligand, such as (1S,2S)- or (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). The η6-arene ligand on the ruthenium center plays a crucial role in the catalytic cycle, and its steric and electronic properties can be tuned to optimize reactivity and enantioselectivity. The chirality of the resulting alcohol is dictated by the chirality of the diamine ligand.

-

The Hydrogen Donor: The choice of hydrogen donor is critical. Isopropanol, in the presence of a base like potassium hydroxide or potassium tert-butoxide, forms a ruthenium hydride species that is the active reducing agent. This system is effective but can be reversible, which may impact the final enantiomeric excess. A formic acid/triethylamine mixture offers an irreversible alternative, often leading to higher conversions and enantioselectivities, especially for more challenging substrates.

-

The Substrate: The electronic and steric properties of the phenyl(pyridin-2-yl)methanone substrate can influence the reaction rate and enantioselectivity. The pyridine nitrogen can coordinate to the metal center, influencing the substrate's orientation in the catalyst's chiral pocket.

The Catalytic Cycle of Asymmetric Transfer Hydrogenation

The mechanism of ATH with Noyori-type catalysts is a well-studied, concerted process that avoids the need for high-pressure hydrogen gas.

Figure 2. Simplified catalytic cycle for asymmetric transfer hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of Phenyl(pyridin-2-yl)methanone

This protocol describes a general procedure for the ATH of phenyl(pyridin-2-yl)methanone using a commercially available Ru-TsDPEN catalyst.

Materials:

-

Phenyl(pyridin-2-yl)methanone

-

[RuCl((1S,2S)-TsDPEN)(p-cymene)]

-

Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)

-

Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Catalyst Preparation (if not pre-formed): In a glovebox or under a stream of inert gas, dissolve the ruthenium precursor and the chiral ligand in the reaction solvent. Stir for the recommended time to ensure complex formation.

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add phenyl(pyridin-2-yl)methanone (1.0 mmol) and the catalyst solution (typically 0.1-1 mol%).

-

Addition of Hydrogen Donor: Add the formic acid/triethylamine mixture (5-10 equivalents) to the reaction flask via syringe.

-

Reaction: Stir the reaction mixture at the specified temperature (often ambient to 40 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

-

Analysis: Determine the yield and enantiomeric excess of the purified product by chiral HPLC or gas chromatography (GC).

Self-Validation: The protocol's success is validated by achieving high conversion of the starting ketone and high enantiomeric excess of the desired alcohol, consistent with reported literature values for similar substrates.

Asymmetric Hydrogenation (AH): An Atom-Economical Approach

Asymmetric hydrogenation offers a highly atom-economical route to chiral alcohols, utilizing molecular hydrogen as the reductant. This method often requires specialized high-pressure equipment but can provide excellent enantioselectivities and is amenable to large-scale synthesis.

The Causality Behind Experimental Choices in AH

-

The Catalyst: Similar to ATH, ruthenium and rhodium complexes with chiral phosphine ligands, such as BINAP, are commonly employed. The choice of metal and ligand is crucial for achieving high activity and enantioselectivity. Iridium-based catalysts have also shown promise for the asymmetric hydrogenation of pyridinium salts, an activated form of the substrate.[1]

-

Hydrogen Pressure: The reaction is typically carried out under a positive pressure of hydrogen gas (from a few to over 50 atmospheres). The pressure can influence the reaction rate and, in some cases, the enantioselectivity.

-

Solvent and Additives: The choice of solvent can significantly impact the solubility of the catalyst and substrate, as well as the reaction kinetics. Additives, such as bases, are often required to generate the active catalytic species.

The Catalytic Cycle of Asymmetric Hydrogenation

The mechanism of asymmetric hydrogenation with Ru-BINAP type catalysts involves the oxidative addition of hydrogen to the metal center, followed by substrate coordination and migratory insertion steps.

Figure 3. A simplified representation of a plausible catalytic cycle for asymmetric hydrogenation.

Protocol: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone

This protocol outlines a general procedure for the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone in a high-pressure reactor.

Materials:

-

Phenyl(pyridin-2-yl)methanone

-

Chiral catalyst precursor (e.g., [Ir(COD)Cl]₂) and chiral ligand (e.g., a chiral phosphine)

-

Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

-

Base (e.g., sodium methoxide, potassium tert-butoxide)

-

High-pressure reactor (autoclave)

-

Hydrogen gas source

Procedure:

-

Catalyst Preparation: In a glovebox, charge the autoclave with the catalyst precursor, chiral ligand, and solvent. Stir to form the active catalyst.

-

Reaction Setup: Add the phenyl(pyridin-2-yl)methanone and the base to the autoclave.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure. Heat the reaction mixture to the specified temperature with stirring.

-

Monitoring and Work-up: Monitor the reaction by observing the drop in hydrogen pressure. Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification and Analysis: Open the reactor and work up the reaction mixture as described for the ATH protocol. Purify the product by column chromatography and determine the yield and enantiomeric excess.

Chemoenzymatic Reduction: A Green and Highly Selective Alternative

Biocatalysis, particularly the use of alcohol dehydrogenases (ADHs), offers an environmentally benign and often highly enantioselective method for the reduction of ketones. These enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure) and can exhibit exquisite stereocontrol.

The Causality Behind Experimental Choices in Chemoenzymatic Reduction

-

The Enzyme: A wide range of commercially available ADHs exist, each with its own substrate specificity and stereopreference (either (R)- or (S)-selective). Screening a panel of ADHs is often necessary to identify the optimal enzyme for a particular substrate.

-

Cofactor Regeneration: ADHs require a stoichiometric amount of a nicotinamide cofactor (NADH or NADPH) for the reduction. To make the process catalytic with respect to the expensive cofactor, an in-situ regeneration system is essential. A common approach is to use a sacrificial alcohol, such as isopropanol, which is oxidized by the enzyme to regenerate the cofactor. Alternatively, a second enzyme system, like glucose dehydrogenase and glucose, can be employed.

-

Reaction Conditions: The pH, temperature, and presence of co-solvents can significantly affect the enzyme's activity and stability. Optimization of these parameters is crucial for achieving high conversions.

The Mechanism of Alcohol Dehydrogenase Catalysis

The ADH-catalyzed reduction involves the transfer of a hydride ion from the nicotinamide cofactor to the carbonyl carbon of the ketone, which is bound in the enzyme's active site. The stereochemical outcome is determined by the specific three-dimensional arrangement of the substrate and cofactor within the chiral active site.

Figure 4. A conceptual diagram of substrate binding and hydride transfer in the active site of an alcohol dehydrogenase.

Protocol: Chemoenzymatic Reduction of a Phenyl(pyridin-2-yl)methanone Derivative

This protocol provides a general procedure for the bioreduction of a substituted phenyl(pyridin-2-yl)methanone using a commercially available alcohol dehydrogenase.

Materials:

-

Substituted phenyl(pyridin-2-yl)methanone

-

Alcohol dehydrogenase (e.g., from Geotrichum candidum or a recombinant KRED)[2]

-

NADPH or NADH cofactor

-

Cofactor regeneration system (e.g., isopropanol or glucose/glucose dehydrogenase)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

-

Standard laboratory equipment for biochemical reactions (e.g., shaker incubator)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the phenyl(pyridin-2-yl)methanone derivative in a minimal amount of a water-miscible organic co-solvent, if necessary. Add this solution to the buffer containing the cofactor and the components of the regeneration system.

-

Enzyme Addition: Initiate the reaction by adding the alcohol dehydrogenase solution.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation in a shaker incubator.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC.

-

Work-up: Once the reaction has reached completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product. Centrifuge the mixture to separate the layers and denature the enzyme.

-

Purification and Analysis: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography and determine the yield and enantiomeric excess.

Data Summary and Comparison

The following tables summarize representative data for the asymmetric synthesis of various phenyl(pyridin-2-yl)methanol derivatives using the discussed methodologies.

Table 1: Asymmetric Transfer Hydrogenation of Substituted Phenyl(pyridin-2-yl)methanones

| Substrate (R group on Phenyl Ring) | Catalyst (mol%) | H-Donor | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| H | [RuCl((S,S)-TsDPEN)(p-cymene)] (1) | i-PrOH/KOH | 28 | 12 | 95 | 97 (R) | [3] |

| 4-Me | [RuCl((S,S)-TsDPEN)(p-cymene)] (0.5) | HCOOH/NEt₃ | 40 | 8 | 98 | 99 (R) | [4] |

| 4-Cl | [RuCl((S,S)-TsDPEN)(mesitylene)] (1) | i-PrOH/KOH | 28 | 16 | 93 | 95 (R) | [3] |

| 3-MeO | [RuCl((R,R)-TsDPEN)(p-cymene)] (0.5) | HCOOH/NEt₃ | 30 | 10 | 96 | 98 (S) | [4] |

Table 2: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone Derivatives

| Substrate | Catalyst System | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Phenyl(pyridin-2-yl)methanone | [Ir(COD)Cl]₂ / (R)-SynPhos | 40 | 28 | 24 | 99 | 93 (S) | [1] |

| (4-Me-Ph)(py-2-yl)methanone | [Ir(COD)Cl]₂ / (R)-SynPhos | 40 | 28 | 24 | 99 | 89 | [1] |

| (o-Br-p'-Me-benzophenone) | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | 8 | 28 | 16 | 99 | 98 (S) | [5] |

Table 3: Chemoenzymatic Reduction of Phenyl(pyridin-2-yl)methanone Analogs

| Substrate | Enzyme | Cofactor Regen. | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Benzophenone | GcAPRD (W288A) | i-PrOH | 30 | 24 | 80 | >99 (R) | [2] |

| 3-Me-benzophenone | GcAPRD (F56I/W288A) | i-PrOH | 30 | 24 | 95 | 89 (R) | [2] |

| 4-Cl-benzophenone | GcAPRD (W288A) | i-PrOH | 30 | 24 | 91 | 97 (R) | [2] |

Conclusion and Future Outlook

The asymmetric synthesis of chiral phenyl(pyridin-2-yl)methanol derivatives is a well-established field with several robust and highly efficient methods at the disposal of the synthetic chemist. Asymmetric transfer hydrogenation and asymmetric hydrogenation, particularly with ruthenium and rhodium catalysts, offer broad substrate scope and excellent enantioselectivities, making them suitable for both laboratory and industrial-scale synthesis. Chemoenzymatic reduction using alcohol dehydrogenases provides a green and often highly selective alternative, operating under mild conditions.

Future developments in this area will likely focus on the design of more sustainable catalysts based on earth-abundant metals, the expansion of the substrate scope of enzymatic reductions through protein engineering, and the development of novel organocatalytic approaches. The continued innovation in these areas will undoubtedly facilitate the discovery and development of new pharmaceuticals and functional materials that incorporate the valuable chiral phenyl(pyridin-2-yl)methanol scaffold.

References

-

Zhang, X., et al. (2026). Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase. Applied Microbiology and Biotechnology, 110(5), 1847-1857. [Link]

-

Legault, C., & Charette, A. B. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Angewandte Chemie International Edition, 52(44), 11629-11632. [Link]

-

Glorius, F., et al. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Chemistry at Illinois. [Link]

-

Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(36), 9173-9176. [Link]

-

Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. Product Brochure. [Link]

-

Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14216-14221. [Link]

-

Noyori, R., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(4), 525-528. [Link]

-

List, B., et al. (2007). Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Journal of the American Chemical Society, 129(29), 8976-8977. [Link]

-

Rueping, M., et al. (2015). Asymmetric organocatalytic reductions mediated by dihydropyridines. Beilstein Journal of Organic Chemistry, 11, 2393-2423. [Link]

-

Bhanage, B. M., & Mishra, D. K. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Applied Organometallic Chemistry, 35(5), e6182. [Link]

-

Gotor-Fernández, V., et al. (2021). Alcohol Dehydrogenases and N-Heterocyclic Carbene Gold(I) Catalysts: Design of a Chemoenzymatic Cascade towards Optically Active β,β-Disubstituted Allylic Alcohols. Angewandte Chemie International Edition, 60(25), 13866-13871. [Link]

-

Macmillan, D. W. C. (2004). Catalyst Directed Asymmetric Hydrogenation of Carbonyls. Macmillan Group Meeting. [Link]

-

Wang, J., et al. (2021). Recent applications of asymmetric organocatalytic annulation reactions in natural product synthesis. Chemical Society Reviews, 50(15), 8495-8539. [Link]

-

Lu, Y., et al. (2021). Organocatalytic regio- and enantioselective formal [4 + 2]-annulation of chiral nitrogen-containing dipoles. Chemical Synthesis, 1(1), 1-8. [Link]

-

You, S.-L., et al. (2023). Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. Accounts of Chemical Research, 56(15), 2007-2021. [Link]

-

de Gonzalo, G., & Paul, C. E. (2021). Recent trends in synthetic enzymatic cascades promoted by alcohol dehydrogenases. Current Opinion in Green and Sustainable Chemistry, 32, 100548. [Link]

-

Rother, D., et al. (2014). A biocatalytic platform for the synthesis of all four stereoisomers of nor(pseudo)ephedrine. Green Chemistry, 16(6), 3129-3138. [Link]

Sources

Application Note: Optimized Synthesis of (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol via Suzuki-Miyaura Coupling

This Application Note is designed for researchers and process chemists involved in the synthesis of complex biaryl scaffolds, specifically focusing on the construction of (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol . This molecule represents a "privileged structure" in medicinal chemistry, often serving as a core intermediate for kinase inhibitors, GPCR modulators, and P-CABs.

The following guide details the Suzuki-Miyaura Cross-Coupling protocols required to synthesize this sterically demanding, heterocyclic biaryl motif.

Executive Summary & Strategic Analysis

The synthesis of (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol presents a classic challenge in cross-coupling chemistry: the formation of a sterically hindered biaryl bond containing a Lewis-basic heterocycle.

The Structural Challenge

-

Ortho-Substitution: The hydroxymethyl group at the C1 position (ortho to the coupling site) creates significant steric hindrance, retarding the rate of transmetallation.

-

Heterocyclic Poisoning: The pyridine nitrogen (C3') is a potent ligand for Palladium(II), potentially sequestering the catalyst in an inactive resting state.

-

Protodeboronation: Pyridin-3-ylboronic acids are notoriously unstable under aqueous basic conditions, prone to rapid protodeboronation which competes with the desired coupling.

The Solution

To overcome these barriers, this protocol utilizes ligand-accelerated catalysis and controlled basicity . We employ electron-rich, bulky phosphine ligands (Buchwald-type) to facilitate oxidative addition and prevent catalyst poisoning, alongside base/solvent combinations that minimize boronic acid decomposition.

Reaction Pathway & Retrosynthesis

The most direct and convergent route involves the coupling of (2-bromo-4-fluorophenyl)methanol with pyridin-3-ylboronic acid .

Figure 1: Retrosynthetic disconnection and forward reaction strategy.

Experimental Protocols

Protocol A: High-Performance Method (Recommended)

Best for scale-up and maximizing yield using advanced ligands.

Reagents:

-

Substrate: (2-Bromo-4-fluorophenyl)methanol (1.0 equiv)

-

Boron Source: Pyridin-3-ylboronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 or Pd(OAc)₂ + XPhos (2-5 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with (2-bromo-4-fluorophenyl)methanol (1.0 mmol, 205 mg), pyridin-3-ylboronic acid (1.5 mmol, 184 mg), and K₃PO₄ (3.0 mmol, 636 mg).

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Catalyst Addition: Add XPhos Pd G3 precatalyst (0.03 mmol, 25 mg) under positive inert gas pressure.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

-

Reaction: Heat the mixture to 85°C with vigorous stirring. Monitor via LCMS.[1][2]

-

Note: Reaction is typically complete within 2–4 hours.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

-

Scavenging: Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) if carrying forward to biological testing.

-

Purification: Concentrate and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Cost-Effective Method (Standard Bench)

Suitable for initial screening or when advanced precatalysts are unavailable.

Reagents:

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: Cs₂CO₃ (2.5 equiv)

-

Solvent: DME : Water (3:1)

Procedure Notes:

-

Requires higher temperature (90-100°C).

-

Critical: Add the boronic acid in two portions (0.75 equiv at T=0, 0.75 equiv at T=1h) to mitigate protodeboronation losses.

Critical Parameter Optimization

The following data summarizes the impact of variable changes on the yield of the target alcohol.

| Parameter | Variation | Outcome | Mechanistic Insight |

| Ligand | XPhos / SPhos | High Yield (>85%) | Bulky, electron-rich biaryl phosphines promote oxidative addition to hindered halides and prevent Pd-pyridine coordination [1]. |

| PPh₃ | Low Yield (<30%) | Monodentate phosphines are easily displaced by the pyridine substrate, deactivating the catalyst. | |

| Base | K₃PO₄ | Optimal | Buffered basicity minimizes protodeboronation of the pyridyl boronic acid while sufficiently activating the boronate [2]. |

| NaOtBu | Decomposition | Strong bases trigger rapid protodeboronation of heterocyclic boronic acids. | |

| Solvent | Dioxane/H₂O | Excellent | High solubility of organic substrates and inorganic base; supports the catalytic cycle. |

Mechanistic Workflow & Troubleshooting

Understanding the catalytic cycle is crucial for troubleshooting low yields.

Figure 2: Catalytic cycle highlighting specific failure modes for pyridine-phenyl couplings.

Troubleshooting Guide

-

Problem: Low Conversion of Aryl Bromide.

-

Cause: Catalyst deactivation by the pyridine nitrogen.

-

Fix: Switch to XPhos or SPhos ligands. Increase catalyst loading to 5-10 mol%. Ensure strictly oxygen-free conditions.

-

-

Problem: Aryl Bromide Consumed, No Product (Protodeboronation).

-

Cause: The pyridyl boronic acid hydrolyzed before coupling.

-

Fix: Use MIDA boronates or Pinacol esters instead of free boronic acids. Alternatively, add the boronic acid slowly via syringe pump.

-

-

Problem: Product Contaminated with Pd.

-

Fix: Pyridines bind Pd tightly. Wash the organic layer with 10% aqueous L-Cysteine or use thiourea-functionalized silica scavengers during purification.

-

Downstream Utility

Once synthesized, (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol serves as a versatile pivot point. The benzyl alcohol can be activated for nucleophilic substitution, allowing the attachment of solubilizing tails or pharmacophores common in P-CABs (Potassium-Competitive Acid Blockers).

Activation Protocol: To convert the alcohol to a mesylate or chloride:

-

Reagents: MsCl (1.2 eq), TEA (1.5 eq), DCM, 0°C.

-

Note: The pyridine ring acts as an internal base/nucleophile catalyst, so reactions are often faster than with standard benzyl alcohols.

References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-